Laureth-2 ethylhexanoate

Description

Nomenclature and Chemical Identity of Laureth-2 Ethylhexanoate

The systematic naming and identification of a chemical compound are crucial for unambiguous scientific communication. This compound is identified by several names and registry numbers, which are detailed in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 2-(2-dodecoxyethoxy)ethyl 2-ethylhexanoate (B8288628) nih.gov |

| CAS Number | 125804-14-0 nih.gov |

| Molecular Formula | C24H48O4 nih.gov |

| Synonyms | Laureth-2 octanoate (B1194180), Estalan 12, Dermol 1012, PEG-2 Lauryl Ether Octanoate, Polyoxyethylene (2) Lauryl Ether Octanoate nih.govnih.govdrugfuture.com |

Structural Characteristics and Related Chemical Classes

The chemical and physical properties of this compound are a direct consequence of its molecular structure and its relationship to other classes of chemical compounds.

The molecular formula of this compound is C24H48O4. nih.gov Its structure consists of a lauryl alcohol backbone that has been ethoxylated with an average of two ethylene (B1197577) oxide units. This ethoxylated alcohol is then esterified with 2-ethylhexanoic acid. The resulting molecule possesses both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics.

Key Structural Features:

Lauryl Alcohol Moiety: A 12-carbon fatty alcohol chain (dodecyl).

Ethylene Oxide Units: A short polyether chain consisting of two repeating oxyethylene units.

Ester Linkage: The connection between the ethoxylated lauryl alcohol and the 2-ethylhexanoic acid.

2-Ethylhexanoate Moiety: A branched eight-carbon carboxylic acid.

An important aspect of Laureth compounds is the degree of ethoxylation, which is indicated by the number following "Laureth-" in the name. cosmeticsinfo.org This number represents the average number of repeating ethylene oxide units in the molecule. cosmeticsinfo.org It is important to note that this is an average, and a commercial sample of a Laureth compound will contain a distribution of molecules with varying numbers of ethylene oxide units.

In the case of Laureth-2, the average number of ethylene oxide units is two. thegoodscentscompany.com This degree of ethoxylation influences the physical and chemical properties of the molecule, such as its solubility and surface activity.

Furthermore, this compound is supplied as a racemic mixture. nih.gov This means it contains equal amounts of two enantiomers (mirror-image isomers) that arise from the chiral center in the 2-ethylhexanoate portion of the molecule.

This compound is synthesized from two primary precursor molecules: 2-ethylhexanoic acid and Laureth-2.

2-Ethylhexanoic Acid: This is a carboxylic acid with the formula CH3(CH2)3CH(C2H5)CO2H. wikipedia.org It is a colorless to light yellow liquid with a mild odor and is used in the synthesis of various chemical compounds, including esters that serve as plasticizers and paint dryers. nih.govchemicalbook.com

Laureth Alcohols: These are polyoxyethers of lauryl alcohol. cosmeticsinfo.org Laureth-2, specifically, is the polyethylene (B3416737) glycol ether of lauryl alcohol with an average of two ethylene oxide units. specialchem.com It is a non-ionic surfactant and emulsifier. specialchem.compcc.eu

The formation of this compound occurs through an esterification reaction. In this reaction, the carboxylic acid group of 2-ethylhexanoic acid reacts with the terminal hydroxyl group of Laureth-2, forming an ester linkage and releasing a molecule of water.

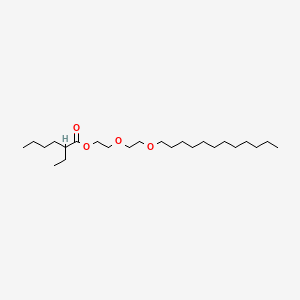

Structure

2D Structure

Properties

CAS No. |

125804-14-0 |

|---|---|

Molecular Formula |

C24H48O4 |

Molecular Weight |

400.644 |

IUPAC Name |

2-(2-dodecoxyethoxy)ethyl 2-ethylhexanoate |

InChI |

InChI=1S/C24H48O4/c1-4-7-9-10-11-12-13-14-15-16-18-26-19-20-27-21-22-28-24(25)23(6-3)17-8-5-2/h23H,4-22H2,1-3H3 |

InChI Key |

OKYZEUPFLRVNIY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOCCOCCOC(=O)C(CC)CCCC |

Synonyms |

LAURETH-2 ETHYLHEXANOATE |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Laureth 2 Ethylhexanoate

Esterification Pathways for Laureth-2 Ethylhexanoate Production

The formation of this compound from its precursors, Laureth-2 and 2-ethylhexanoic acid, is achieved through an esterification reaction. This process can be approached via several synthetic routes, each with its own set of conditions and outcomes.

The primary conventional method for producing this compound is through direct esterification. This reaction involves the combination of Laureth-2, an ethoxylated fatty alcohol, with 2-ethylhexanoic acid, a branched carboxylic acid. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The presence of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of Laureth-2.

The esterification reaction is reversible, and to drive the equilibrium towards the formation of the ester, the removal of water, a byproduct of the reaction, is essential. This can be achieved by techniques such as azeotropic distillation using a suitable solvent like toluene (B28343) or by carrying out the reaction under a vacuum.

Another conventional approach is transesterification, where an existing ester, such as a methyl or ethyl ester of 2-ethylhexanoic acid, reacts with Laureth-2. This reaction is also typically catalyzed by an acid or a base. In a base-catalyzed transesterification, an alkoxide, such as sodium methoxide, is often used. The reaction proceeds through a nucleophilic acyl substitution mechanism. The choice between direct esterification and transesterification often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.

In recent years, biocatalytic methods employing enzymes as catalysts have gained significant attention as a more sustainable and selective alternative to conventional chemical synthesis. Lipases are the most commonly used enzymes for the synthesis of esters like this compound. These enzymes can catalyze both esterification and transesterification reactions under milder conditions, often in solvent-free systems or in organic solvents.

The enzymatic synthesis of esters offers several advantages, including high specificity, which reduces the formation of byproducts, and the ability to operate at lower temperatures, which minimizes energy consumption and prevents the degradation of thermally sensitive compounds. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are frequently used as they can be easily separated from the reaction mixture and reused, making the process more cost-effective.

The mechanism of lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. In this process, the enzyme first reacts with the acyl donor (2-ethylhexanoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the acyl-enzyme intermediate reacts with the acyl acceptor (Laureth-2) to form the final ester and regenerate the free enzyme.

A study on the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate, a structurally similar branched-chain ester, demonstrated the effectiveness of Novozym® 435 in a solvent-free system. nih.gov High conversions were achieved by optimizing reaction conditions such as temperature and substrate molar ratio. nih.gov

The efficiency and purity of this compound synthesis are significantly influenced by various reaction parameters, regardless of the chosen pathway.

Temperature: In conventional acid-catalyzed esterification, higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the reactants or products. For enzymatic reactions, there is an optimal temperature at which the enzyme exhibits maximum activity. Beyond this temperature, the enzyme can denature, leading to a loss of catalytic efficiency. For instance, in the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, reactions were successfully carried out at 70 °C and 80 °C. nih.gov

Catalyst Concentration: The concentration of the catalyst plays a crucial role. In acid-catalyzed reactions, a higher catalyst concentration can accelerate the reaction, but it may also promote side reactions and increase the difficulty of purification. In enzymatic synthesis, the amount of enzyme loading affects the reaction rate.

Molar Ratio of Reactants: The stoichiometry of the reactants is a critical factor. Using an excess of one reactant, typically the less expensive or more easily removable one, can shift the equilibrium towards the product side and increase the conversion of the other reactant. In the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate, using a molar excess of the alcohol compensated for its evaporation at higher temperatures and led to higher conversions. nih.gov

Removal of Byproducts: As esterification is a reversible reaction, the continuous removal of the water byproduct is essential to achieve high yields. This is often accomplished by azeotropic distillation or by applying a vacuum.

Solvent: The choice of solvent can influence the reaction rate and selectivity. In some cases, a solvent-free system is preferred to reduce environmental impact and simplify product purification. In other instances, a non-polar solvent like n-hexane may be used. A kinetic study on the synthesis of 2-ethylhexyl-2-ethylhexanoate was carried out in n-hexane as a solvent with Novozym 435 as the catalyst. researchgate.net

Table 1: Factors Influencing Esterification Efficiency

| Parameter | Effect on Conventional Synthesis | Effect on Biocatalytic Synthesis |

|---|---|---|

| Temperature | Increased rate, potential for side reactions | Optimal temperature for enzyme activity, denaturation at high temperatures |

| Catalyst Conc. | Increased rate, potential for side reactions | Increased rate up to a saturation point |

| Molar Ratio | Shifts equilibrium to favor product formation | Can increase conversion, may lead to inhibition |

| Byproduct Removal | Essential for high yields | Drives reaction towards product formation |

| Solvent | Can influence reaction rate and selectivity | Can affect enzyme activity and stability |

Chemical Precursors and Feedstocks for this compound Synthesis

The synthesis of this compound relies on the availability of its two primary chemical precursors: Laureth alcohols and 2-ethylhexanoic acid.

Laureth-2 is a polyoxyether of lauryl alcohol. cosmileeurope.eu Its synthesis begins with lauryl alcohol (dodecanol), which can be produced from natural sources like palm kernel oil or coconut oil, or synthetically. researchgate.net One common synthetic route to lauryl alcohol is the reduction of lauric acid or its esters. orgsyn.org

The key step in the synthesis of Laureth-2 is the ethoxylation of lauryl alcohol. This is an industrial process where ethylene (B1197577) oxide is added to the lauryl alcohol in the presence of a catalyst, typically a strong base such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is carried out at elevated temperatures and pressures. The number "2" in Laureth-2 signifies the average number of ethylene oxide units that have been added to each molecule of lauryl alcohol. The degree of ethoxylation can be controlled by the stoichiometry of the reactants.

2-Ethylhexanoic acid is a branched-chain carboxylic acid. wikipedia.org The industrial production of 2-ethylhexanoic acid typically starts from propylene, which is converted to butyraldehyde (B50154) via hydroformylation (the oxo process). wikipedia.org The butyraldehyde then undergoes an aldol (B89426) condensation reaction to form 2-ethylhexenal. wikipedia.org This intermediate is subsequently hydrogenated to produce 2-ethylhexanal (B89479). wikipedia.org Finally, 2-ethylhexanal is oxidized to yield 2-ethylhexanoic acid. wikipedia.orgguidechem.com

Several methods exist for the oxidation of 2-ethylhexanal, including oxidation with oxygen or air in the presence of catalysts like manganese, cobalt, or nickel salts. guidechem.com The 2-ethylhexanal oxidation method is the most commonly used industrial process due to its higher yield and reduced environmental impact compared to older methods like the oxidation or catalytic dehydrogenation of 2-ethylhexanol. guidechem.comgoogle.com

Table 2: Synthesis of Precursors

| Precursor | Starting Material | Key Reaction Steps |

|---|---|---|

| Laureth-2 | Lauryl Alcohol, Ethylene Oxide | Ethoxylation |

| 2-Ethylhexanoic Acid | Propylene | Hydroformylation, Aldol Condensation, Hydrogenation, Oxidation |

Derivatization of 2-Ethylhexanoic Acid into Related Esters

The derivatization of 2-ethylhexanoic acid into its corresponding esters is a significant area of industrial chemistry, primarily driven by the demand for these compounds in the cosmetics, pharmaceutical, and lubricant industries. researchgate.net Esters of 2-ethylhexanoic acid are valued for their properties as emollients, emulsifiers, and for improving the spreading and wetting behavior of various products. researchgate.net The primary method for synthesizing these esters is through esterification, a reaction that can be carried out using several catalytic methods.

A common route for the synthesis of 2-ethylhexanoic acid esters is through direct esterification. This process involves the reaction of 2-ethylhexanoic acid with an alcohol in the presence of a catalyst. For instance, 2-ethylhexyl-2-ethylhexanoate can be synthesized by the direct esterification of 2-ethylhexanoic acid and 2-ethyl-1-hexanol. researchgate.net Biocatalysts, such as immobilized lipases like Novozym® 435, have proven effective in catalyzing this reaction. researchgate.net The use of enzymes in a solvent-free medium or in organic solvents like n-hexane represents a move towards more sustainable and environmentally friendly synthesis methods. researchgate.net However, challenges in biocatalytic processes can include long reaction times and the need for an excess of one of the substrates to achieve high conversion rates. researchgate.net For example, the synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym® 435 required elevated temperatures and an excess of the alcohol to compensate for evaporation and drive the reaction towards a high conversion of 97-99%. researchgate.net

Another important method for producing esters is transesterification. This process is particularly relevant for the production of esters from triglyceride sources like vegetable oils. In one example, palm oil methyl ester (POME) is reacted with 2-ethylhexanol to produce a palm oil-based ethylhexyl ester. nih.govresearchgate.net This reaction is reversible, and to achieve a high yield of 98% in a short time frame, conditions such as an excess of the alcohol and the removal of the methanol (B129727) byproduct under vacuum are employed. nih.govresearchgate.net

The choice of catalyst is crucial in esterification reactions. While traditional homogeneous acid catalysts like sulfuric acid are effective, they present challenges in terms of toxicity, corrosiveness, and difficulty in removal from the final product. core.ac.uk This has led to research into solid acid catalysts, such as sulfated zirconia promoted with iron, for the esterification of acrylic acid with 2-ethylhexanol to produce 2-ethylhexyl acrylate. core.ac.uk These heterogeneous catalysts are more easily separated from the reaction mixture and can be recycled. core.ac.uk

The reaction conditions, including temperature, catalyst loading, and molar ratio of reactants, are optimized to maximize the yield of the desired ester. For the synthesis of 2-ethylhexyl acrylate, optimal conditions were found to be a temperature of 90°C for 8 hours with a 1:3 molar ratio of acrylic acid to 2-ethylhexanol and a catalyst loading of 1.5 wt%, resulting in a conversion of 77.22%. core.ac.uk

The following table summarizes various research findings on the synthesis of esters related to 2-ethylhexanoic acid:

Table 1: Research Findings on the Synthesis of Related Esters

| Ester Product | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Key Findings & Yield |

|---|---|---|---|---|---|---|

| 2-Ethylhexyl-2-ethylhexanoate | 2-Ethylhexanoic acid | 2-Ethyl-1-hexanol | Novozym 435 | n-Hexane | Not Specified | Direct esterification was carried out with reactant concentrations of 0.4 M and a catalyst concentration of 2 g/L. researchgate.net |

| 2-Ethylhexyl 2-methylhexanoate | 2-Methylhexanoic acid | 2-Ethylhexanol | Novozym® 435 | Solvent-free | 70 - 80 | A 97% conversion was achieved at 70°C with a 10% excess of alcohol, while a 99% conversion was reached at 80°C with a 20% excess of alcohol. researchgate.net |

| Palm oil-based ethylhexyl ester | Palm oil methyl ester (POME) | 2-Ethylhexanol | Not Specified | Not Specified | 70 - 110 | A 98% yield was achieved in under 30 minutes with a POME-to-2EH molar ratio of 1:2 under vacuum. nih.govresearchgate.net |

Environmental Fate and Biogeochemical Transformations of Laureth 2 Ethylhexanoate

Biodegradation Pathways and Kinetics of Ethoxylated Esters

Ethoxylated esters, a class of non-ionic surfactants, are generally recognized for their biodegradability. atamanchemicals.comatamanchemicals.commst.edu The structure of Laureth-2 Ethylhexanoate, featuring both an ester linkage and ethoxylate groups, provides multiple points for microbial attack. The initial steps in its breakdown can follow two primary pathways: hydrolysis of the ester bond or cleavage within the polyoxyethylene (ethoxylate) chain.

Aerobic Biodegradation Mechanisms and Rates

Under aerobic conditions, the biodegradation of an ethoxylated ester like this compound is expected to be initiated by one of two main enzymatic actions:

Ester Hydrolysis: The most direct pathway begins with the hydrolytic cleavage of the ester bond by microbial esterase enzymes. This would break down this compound into its constituent molecules: 2-ethylhexanoic acid and laureth-2 (dodecyl diethylene glycol ether). europa.eu Following this initial split, the resulting molecules are further degraded. The branched fatty acid, 2-ethylhexanoic acid, is metabolized through beta-oxidation. nih.govnih.gov The alcohol ethoxylate, laureth-2, is degraded via oxidation of the alkyl chain and cleavage of the ether linkages. wikipedia.orgethz.ch

Central Fission: An alternative pathway, common for alcohol ethoxylates, involves the cleavage of the molecule at the ether linkage between the hydrophobic alkyl group and the hydrophilic ethoxylate chain. researchgate.net This would yield polyethylene (B3416737) glycols (PEGs) and a fatty alcohol, which are subsequently mineralized. Studies on monobranched alcohol ethoxylates (AEs) indicate that short 2-alkyl substituents, such as the ethyl group in 2-ethylhexanoic acid, allow this central cleavage mechanism to occur. researchgate.net

Fatty acid ethoxylates and linear primary alcohol ethoxylates are generally considered readily degradable. mst.edu Research on ethoxylated rapeseed acid methyl esters shows they are readily biodegradable, a positive indicator for other ethoxylated esters. pjoes.compjoes.com The presence of an ester group can enhance biodegradability compared to some other surfactant types. researchgate.netresearchgate.net

Anaerobic Biodegradation Processes for Surfactants

Anaerobic environments, such as sewage sludge digesters and river sediments, provide conditions for the biodegradation of many surfactants. nih.gov The process typically occurs in three main stages: hydrolysis, acidogenesis, and methanogenesis. For non-ionic surfactants like this compound, complete degradation to methane (B114726) and carbon dioxide is possible. d-nb.info

While some non-ionic surfactants have been shown to cause initial inhibition of anaerobic microbial activity, particularly affecting methanogenesis, microbial communities often adapt and subsequently degrade the surfactant. d-nb.inforesearchgate.netnih.gov In some cases, the addition of non-ionic surfactants can even enhance the anaerobic digestion of other organic waste by improving the solubilization and hydrolysis of complex materials. d-nb.info Studies on alcohol ethoxylates, a key component of this compound, demonstrate that they can be completely mineralized under anaerobic conditions. d-nb.info European regulations for eco-labeled detergents require that surfactants be biodegradable under both aerobic and anaerobic conditions, underscoring the importance of this pathway. nih.gov

Microbial Communities and Their Role in Ester Degradation

The breakdown of ester-containing compounds in the environment is mediated by a diverse range of microorganisms. Specific bacterial genera, such as Acidovorax, Sedimenticola, Mycobacterium, and Nocardia, are known to play a significant role in the degradation of esters like phthalates, which serve as a proxy for understanding the breakdown of other industrial esters. biorxiv.org These microbes produce crucial enzymes, including:

Esterases and Hydrolases: These enzymes catalyze the initial and rate-limiting step of ester degradation: the hydrolysis of the ester linkage. biorxiv.org This breaks the compound into an alcohol and a carboxylic acid.

Oxygenases: These enzymes are critical for the subsequent degradation of the aromatic and aliphatic components, often by introducing hydroxyl groups to facilitate ring cleavage or chain breakdown. mdpi.com

Research has shown that microbial communities can work synergistically to degrade complex molecules. For instance, one group of bacteria might perform the initial hydrolysis, while other species degrade the resulting intermediates. biorxiv.org Furthermore, some bacteria can produce biosurfactants or other solubilizing agents that increase the bioavailability of poorly soluble organic compounds, thereby enhancing their rate of degradation. mdpi.com The degradation of organophosphate esters in coastal sediments was found to be significantly enhanced by microbial assemblages, highlighting the critical role of biotic processes. nih.gov

Environmental Distribution and Persistence Theoretical Models

Predicting the environmental fate of surfactants is complex due to their amphiphilic nature, which causes them to partition at interfaces (e.g., water-sediment, water-air). eosca.eu As a result, theoretical models are essential tools for estimating their distribution, persistence, and potential for bioaccumulation. nih.gov

Standard methods for determining bioaccumulation potential, such as measuring the octanol-water partition coefficient (log Pₒw), are often unsuitable for surfactants because they accumulate at the octanol-water interface, confounding the results. eosca.eu Therefore, more sophisticated models and experimental approaches are required.

Quantitative Structure-Activity Relationships (QSARs): These models are used to predict the environmental behavior and toxicity of surfactants based on their molecular structure. Key parameters include the length of the hydrophobic alkyl chain and the number of hydrophilic ethoxylate units. tandfonline.com These models can estimate sorption coefficients (Kₑ), which determine how a chemical will be distributed between water, soil, and sediment. researchgate.net

Mechanistic Bioaccumulation Models: For surfactants, bioaccumulation is not solely dependent on hydrophobicity. Advanced models incorporate parameters like membrane-water partition ratios, biotransformation rates, and the chemical's ionic properties to provide a more accurate assessment. cefic-lri.org

Multimedia Fate Models: These models predict the distribution of a chemical across different environmental compartments (air, water, soil, sediment). For 2-ethylhexanoic acid, a breakdown product of this compound, modeling indicates that it is primarily released to the atmosphere or transferred to waste and sewage. env.go.jp

Based on its structure, this compound is expected to be readily biodegradable and is not expected to persist or bioaccumulate significantly in the environment. atamanchemicals.comcanada.ca

Comparative Environmental Fate Analysis with Other Ethoxylates and Esters

To understand the environmental profile of this compound, it is useful to compare it with its parent structural classes: alcohol ethoxylates (AEs) and other fatty acid esters. Research comparing ethoxylated fatty acid methyl esters (FAMEE) with alcohol ethoxylates provides valuable insights.

Studies have found that ethoxylated rapeseed acid methyl esters are more readily biodegradable and exhibit lower aquatic toxicity than comparable alcohol ethoxylates like dodecanol (B89629) ethoxylates. pjoes.compjoes.comresearchgate.netresearchgate.net This suggests that the ester group in ethoxylated esters contributes favorably to their environmental profile. The ester linkage provides an additional, readily accessible point for microbial hydrolysis, potentially leading to faster primary degradation compared to compounds with only ether linkages. researchgate.net

The table below summarizes findings from a comparative study between ethoxylated rapeseed acid methyl esters and 1-dodecanol (B7769020) ethoxylates, which can be used to infer the relative environmental impact of ethoxylated esters versus alcohol ethoxylates.

Data sourced from a comparative ecological assessment of dodecanolethoxylates and rapeseed acid methyl ester ethoxylates. pjoes.comresearchgate.net

Table of Mentioned Compounds

Theoretical Frameworks and Structure Property Relationships for Laureth 2 Ethylhexanoate

Molecular Design Principles and the Impact of Esterification

Laureth-2 Ethylhexanoate is a synthetic compound meticulously designed for specific functions, primarily in the cosmetics industry. Its molecular architecture is the result of combining three distinct chemical moieties: a fatty alcohol (lauryl alcohol), ethylene (B1197577) oxide, and a branched carboxylic acid (2-ethylhexanoic acid). camachem.comresearchgate.net The design process begins with lauryl alcohol, a 12-carbon fatty alcohol that provides a lipophilic (oil-soluble) backbone. This alcohol undergoes ethoxylation, a process where ethylene oxide is added to create a short polyoxyethylene chain. wikipedia.orgvenus-goa.com

The final and crucial step in its synthesis is esterification. industrialchemicals.gov.au This chemical reaction joins the ethoxylated lauryl alcohol with 2-ethylhexanoic acid. researchgate.netgoogle.com The formation of the ester bond is fundamental to the molecule's ultimate properties. Esterification transforms the precursor alcohol into an ester, which significantly alters its physical and chemical characteristics. Esters of 2-ethylhexanoic acid are particularly valued in cosmetic and pharmaceutical applications for their ability to improve the spreading and wetting behavior of products on the skin. researchgate.net Furthermore, branched-chain esters like this compound are considered effective emollients, offering properties that can be an alternative to silicones in certain formulations. researchgate.net The resulting molecule is a non-ionic surfactant and emollient, engineered to soften and smooth the skin while also helping to stabilize formulations. cosmileeurope.euspecialchem.com

Ethoxylation Degree and Its Influence on Physicochemical Properties

The term "Laureth-2" in this compound specifically indicates that the lauryl alcohol base has been reacted with an average of two units (moles) of ethylene oxide. cosmileeurope.eu This number, known as the degree of ethoxylation, is a critical factor that dictates the compound's physicochemical properties, particularly its balance between hydrophilicity (water-solubility) and lipophilicity (oil-solubility). shreechem.inatamanchemicals.com

A low degree of ethoxylation, such as the two units in this compound, renders the molecule predominantly lipophilic. atamanchemicals.comatamanchemicals.com Consequently, laureth compounds with 2 to 4 moles of ethylene oxide are only sparingly soluble in water and are readily soluble in non-polar organic solvents. atamanchemicals.comatamanchemicals.com This makes them highly effective as emulsifiers, agents that help mix oil and water. atamanchemicals.com In contrast, increasing the degree of ethoxylation (a higher number of ethylene oxide units) increases the length of the hydrophilic polyoxyethylene chain, making the molecule progressively more water-soluble. shreechem.inatamanchemicals.com

The properties of Laureth-2, the precursor to this compound, reflect this principle. It has a low Hydrophilic-Lipophilic Balance (HLB) value of 6.2 and is poorly soluble in water, forming cloudy solutions. specialchem.com This low ethoxylation degree is intentionally chosen to create a molecule that functions effectively as an emollient and co-emulsifier in cosmetic formulations, rather than as a primary water-soluble detergent, a role for which higher-ethoxylate compounds are typically used. specialchem.comatamanchemicals.com

Table 1: Influence of Ethoxylation Degree on Laureth Properties

| Property | Low Ethoxylation (e.g., Laureth-2) | High Ethoxylation (e.g., Laureth-23) |

|---|---|---|

| Water Solubility | Poor / Sparingly Soluble specialchem.comatamanchemicals.com | Readily Soluble atamanchemicals.com |

| Oil Solubility | Good atamanchemicals.com | Poor |

| Primary Function | Emulsifier, Emollient specialchem.comatamanchemicals.com | Detergent, Solubilizer, Cleansing Agent atamanchemicals.com |

| Typical HLB Range | Low (e.g., ~6.2 for Laureth-2) specialchem.com | High |

Computational Chemistry Approaches for Predicting Molecular Behavior and Interactions

In modern chemical science, computational chemistry provides powerful tools for predicting the behavior of molecules like this compound, often before they are synthesized or tested in a lab. nih.gov These methods use fundamental chemical theory and computer algorithms to estimate a wide range of physicochemical and thermodynamic properties directly from a molecule's structure. acs.orgmit.edu

Several computational approaches are relevant for evaluating a molecule like this compound:

Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between a chemical's structure and its physical properties. acs.org By training on datasets of known chemicals, QSPR can predict properties like solubility, boiling point, and vapor pressure for unmeasured compounds. d-nb.info

Machine Learning (ML) and Deep Learning: Advanced algorithms like neural networks and random forests can be trained on vast datasets of chemical information to predict reaction outcomes or specific properties with high accuracy. d-nb.inforsc.org For instance, ML models have been used to screen millions of ester molecules to identify candidates with desired physical properties or to predict the yields of catalytic reactions involving esters. rsc.orgarxiv.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This approach can be used to understand complex processes, such as how a surfactant molecule interacts with oil and water interfaces or how an ester might hydrolyze in an aqueous environment. researchgate.net

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), analyze the electronic structure of a molecule to calculate its properties with a high degree of accuracy. mit.eduresearchgate.net These methods are valuable for understanding reaction mechanisms and predicting thermal stability. researchgate.net

Structure-Activity Relationship (SAR) Methodologies in Chemical Evaluation

Structure-Activity Relationship (SAR) is a cornerstone of toxicology and chemical design that links the chemical structure of a molecule to its functional or biological activity. nih.gov In the evaluation of cosmetic ingredients, SAR analysis is used to predict a compound's function and to assess its potential for adverse effects, such as skin sensitization, by identifying "structural alerts"—specific molecular features known to be associated with a particular activity. nih.goveuropa.eu

The functional properties of this compound can be understood through an SAR analysis of its three primary structural components:

The Lauryl Alkyl Chain (C12): This long, linear, and non-polar hydrocarbon chain is the molecule's primary lipophilic (oil-loving) component. This feature is directly responsible for its emollient properties, allowing it to soften and smooth the skin by forming an occlusive layer that reduces water loss. cosmileeurope.eu

The Ethoxy Linker (-OCH2CH2-)₂: The two ethylene oxide units form a short, flexible, and polar chain. This part of the molecule imparts a degree of hydrophilicity (water-loving character). It acts as a bridge between the lipophilic lauryl chain and the ester group, and it provides the molecule with its surfactant and emulsifying capabilities, enabling it to help stabilize mixtures of oil and water. cosmileeurope.euvenus-goa.com

The 2-Ethylhexanoate (B8288628) Ester Group: This branched, eight-carbon ester group contributes significantly to the molecule's sensory feel and emollient function. researchgate.net The branching in the ethylhexanoate moiety lowers the melting point and viscosity compared to a linear ester of the same carbon number, resulting in a lighter, non-greasy feel on the skin and improved spreadability. researchgate.net

The combination of these three structural features results in a multifunctional ingredient that serves as a skin-conditioning agent, an emollient, and a surfactant/emulsifier, as defined in its cosmetic functions. cosmileeurope.euthegoodscentscompany.com

Table 2: Structure-Activity Relationship (SAR) of this compound

| Structural Component | Chemical Feature | Contribution to Function |

|---|---|---|

| Lauryl Group | C12 linear alkyl chain | Provides lipophilicity; core of emollient (skin-softening) properties. cosmileeurope.eu |

| Ethoxy Linker | Two ethylene oxide units | Imparts polarity; provides surfactant and emulsifying capabilities. cosmileeurope.euvenus-goa.com |

| Ethylhexanoate Group | Branched C8 ester | Enhances emollience, improves spreadability, provides a light, non-greasy feel. researchgate.net |

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2-dodecoxyethoxy)ethyl 2-ethylhexanoate | nih.gov |

| Molecular Formula | C₂₄H₄₈O₄ | nih.govnih.gov |

| Molecular Weight | 400.6 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 8.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Applications of Laureth 2 Ethylhexanoate in Chemical Formulations and Materials Science

Function as a Cleansing Agent in Chemical Systems

The surfactant properties of laureth-2 ethylhexanoate also make it an effective cleansing agent. paulaschoice.nlpaulaschoice.co.uk Its mechanism of action involves surrounding and encapsulating particles of dirt, oil, and other impurities, lifting them from a surface so they can be rinsed away with water. pcc.eu This ability to emulsify impurities is fundamental to its cleansing function. pcc.eu

The molecule's balanced structure allows it to dissolve makeup and sebum while rinsing away cleanly without leaving a heavy or greasy residue. glooshi.com This makes it a suitable ingredient in various cleansing formulations where a gentle yet effective action is desired. glooshi.com

Utilization as a Wetting Agent and Dispersant in Industrial Processes

In industrial applications, this compound serves as a wetting and dispersing agent. atamanchemicals.comalzointernational.com Wetting agents are crucial for reducing the surface tension of a liquid, allowing it to spread more easily across a solid surface. atamanchemicals.com This is particularly important in processes where powders or pigments need to be incorporated into a liquid medium. chimia.ch

As a dispersant, this compound helps to create a fine and homogeneous distribution of solid particles within a liquid and ensures the long-term stability of the dispersion. byk.com It prevents particles from clumping together, or flocculating. byk.com This is a critical function in the manufacturing of paints, coatings, and inks, where uniform pigment distribution is essential for color consistency and performance. atamanchemicals.comchimia.ch The compound's ability to act as a bridging agent between hydrophilic pigment surfaces and hydrophobic resin solutions can lead to a significant reduction in viscosity, allowing for higher pigment loads. chimia.ch

Table 2: Industrial Applications of this compound as a Wetting and Dispersing Agent

| Industrial Sector | Specific Application | Function |

| Paints and Coatings | Pigment dispersion | Promotes even distribution of pigment particles, improves color strength, and reduces viscosity. atamanchemicals.comchimia.ch |

| Textiles | Textile and leather processing | Acts as a wetting agent to reduce surface tension during processing. atamanchemicals.com |

| Plastics | Incorporation of fillers | Facilitates the dispersion of solid fillers within the polymer matrix. |

| Inks | Pigment stabilization | Ensures uniform pigment distribution for consistent print quality. |

Synergistic Effects with Other Chemical Agents in Complex Mixtures

By skillfully combining surfactants, formulators can create products with both excellent soil removal properties and good skin tolerance. cosmileeurope.eu A surfactant that is highly effective at cleaning but may be harsh on its own can be paired with a milder surfactant to achieve a balanced and effective final product. cosmileeurope.eu This principle is widely applied in the formulation of a variety of industrial and household cleaning products. atamanchemicals.com

Theoretical Considerations for Applications in Polymer Science and Coatings

The unique properties of this compound suggest potential for its use in more advanced applications within polymer science and coatings technology. Innovations in polymer science are constantly seeking new materials and additives to enhance the performance of microfluidic devices, for example. mdpi.com The surfactant and dispersing properties of this compound could theoretically be applied in the fabrication of such devices, particularly in ensuring the uniform dispersion of functional particles within a polymer matrix.

In the field of coatings, there is a continuous drive to develop formulations with improved properties, such as better adhesion, durability, and environmental friendliness. advancedsciencenews.com The ability of this compound to act as a wetting agent and dispersant is directly relevant here. Furthermore, its ester structure could potentially be modified or incorporated into polymer backbones to create novel materials with tailored properties. The development of hyperbranched polymers for use in environmentally friendly paint formulations is one area where the functionalities offered by compounds like this compound could be of interest. advancedsciencenews.com These highly branched polymers offer a greater number of surface functional groups and lower viscosities, which are desirable characteristics in coating applications. advancedsciencenews.com

Further research into the reactivity and compatibility of this compound with various polymer systems could open up new avenues for its application in creating advanced materials and high-performance coatings.

Regulatory Science and Chemical Substance Classification of Laureth 2 Ethylhexanoate

Global Chemical Inventories and Identification Systems

The unique identification of chemical substances is fundamental to regulatory oversight. Laureth-2 Ethylhexanoate is cataloged in several global databases and assigned specific identifiers to ensure its unambiguous recognition worldwide. The most universally recognized identifier is the Chemical Abstracts Service (CAS) number.

Key Identifiers for this compound:

CAS Number: 125804-14-0 Current time information in Asia/Manila.chemwhat.comthegoodscentscompany.comspecialchem.com

FDA UNII (Unique Ingredient Identifier): 5RAP2UNT9G thegoodscentscompany.comdrugfuture.com

IUPAC Name: 2-(2-dodecoxyethoxy)ethyl 2-ethylhexanoate (B8288628) nih.gov

Synonyms: Laureth-2 octanoate (B1194180), Dermol 1012, Estalan 12, PEG-2 lauryl ether octanoate, Polyoxyethylene (2) lauryl ether octanoate drugfuture.comnih.gov

The registration and inventory status of a chemical in different regions dictate its legality for manufacture, import, and use. While the parent compounds of this compound, such as Laureth-2 and 2-ethylhexanoic acid, are listed on major inventories, the status of the ester itself can vary. For instance, the component Laureth-2 is listed on inventories in Canada (DSL), the Philippines (PICCS), China (IECSC), Australia (AICS), Japan (ENCS), Korea (KECI), New Zealand (NZIoC), and Taiwan (ECSI). syskem.de Similarly, 2-ethylhexanoic acid is listed on AICS, DSL, IECSC, EINECS (European Inventory of Existing Commercial Chemical Substances), and ENCS. gelest.com A substance's presence on these lists, such as Canada's Domestic Substances List (DSL), generally means it is not considered new and does not require the same level of notification prior to importation or manufacture. cirs-group.com

Table 1: Global Inventory Identification of this compound

| Identifier/Inventory | Number/Status | Reference |

|---|---|---|

| CAS Number | 125804-14-0 | Current time information in Asia/Manila.chemwhat.comthegoodscentscompany.comspecialchem.com |

| FDA UNII | 5RAP2UNT9G | thegoodscentscompany.comdrugfuture.com |

| COSING REF No | 76945 | specialchem.com |

| Canada (DSL) | The parent compound Laureth-2 is listed. | syskem.dechemsrc.com |

| Australia (AICS) | The parent compound Laureth-2 is listed. | syskem.deulprospector.com |

| China (IECSC) | The parent compound Laureth-2 is listed. | syskem.dechemsafetypro.com |

| Philippines (PICCS) | The parent compound Laureth-2 is listed. | syskem.deemb.gov.ph |

| New Zealand (NZIoC) | The parent compound Laureth-2 is listed. | syskem.dechemradar.com |

| Taiwan (TCSI) | The parent compound Laureth-2 is listed. | syskem.dechemradar.com |

Methodologies for Chemical Substance Classification and Characterization

This compound is classified and characterized based on its chemical structure and its function in products. Chemically, its name provides a descriptive classification. The "Laureth-" prefix indicates a polyethylene (B3416737) glycol (PEG) ether of lauryl alcohol, with the number "2" specifying the average number of repeating ethylene (B1197577) oxide units. cosmileeurope.eu The "ethylhexanoate" portion identifies it as an ester of 2-ethylhexanoic acid. cosmileeurope.eu

Functionally, it is categorized based on its performance attributes in cosmetic formulations. Its primary roles are as an emollient, a skin conditioning agent, and a surfactant. specialchem.comcosmileeurope.eu As an emollient and skin conditioner, it helps to soften and smooth the skin. cosmileeurope.eu As a surfactant, it reduces the surface tension between different substances, such as oil and water, allowing them to be finely mixed. cosmileeurope.eu This property is crucial for its cleansing function in various personal care products. cosmileeurope.eu

Table 2: Functional Classification of this compound

| Functional Class | Description | Reference |

|---|---|---|

| Emollient | Softens and smoothens the skin. | cosmileeurope.eu |

| Skin Conditioning | Maintains the skin in good condition. | cosmileeurope.eu |

| Surfactant | A surface-active agent used to clean skin and hair. | cosmileeurope.eu |

Research into Regulatory Assessment Frameworks for Esters and Ethoxylates

Regulatory bodies employ various frameworks to assess the safety and environmental impact of chemical groups like esters and ethoxylates. These frameworks often rely on grouping chemicals with similar structures to use existing data for "read-across" assessments, which enhances efficiency.

One such model is the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework used in Australia. gelest.com IMAP is a science and risk-based model that aligns assessment efforts with the potential human health and environmental impacts of chemicals. gelest.com It uses a tiered approach, where Tier I is a high-throughput screening and Tier II involves a more detailed evaluation of a substance or chemical category. gelest.com This framework is applied to groups such as nonylphenol ethoxylates and their ester derivatives to characterize risks. tga.gov.au

In the United States, the Environmental Protection Agency's (EPA) Design for the Environment (DfE) program utilizes a function-based alternatives assessment. cirs-group.com This approach is particularly relevant for surfactants and focuses on identifying safer chemicals by comparing the hazard profiles of alternatives that perform the same function. cirs-group.com

The Cosmetic Ingredient Review (CIR) employs a framework to objectively select structural analogs for safety assessments. This method allows for the use of existing literature and computational tools to evaluate physicochemical properties, metabolism, and toxicity, forming a weight-of-evidence safety assessment for related compounds like PEGs and esters.

Chemical Classification Systems and Ontologies

Chemical classification systems and ontologies provide a structured representation of knowledge, enabling systematic data integration and analysis. For cosmetic ingredients like this compound, these systems are crucial for managing complex information related to their properties and safety.

PubChem, a database of chemical molecules, provides classifications from various sources, including the EPA's Distributed Structure-Searchable Toxicity (DSSTox) Database and the Chemical and Products Database (CPDat). nih.gov These resources link chemical structures to toxicity data and information on their use in consumer products.

More advanced systems involve the use of ontologies, which are formal representations of a domain's concepts and their relationships. In the field of cosmetics, ontologies are being developed to support product design by integrating knowledge from emulsion science, formulation heuristics, and chemical properties. chemradar.com Tools like the TOXIN knowledge graph (TOXIN KG) use semantic technology and ontologies to integrate toxicological data on cosmetic ingredients. emb.gov.ph This system uses standardized chemical identifiers like the Simplified Molecular Input Line Entry System (SMILES) to facilitate in silico predictions of toxicity. emb.gov.ph The development of harmonized ontologies is a key area of research to improve the accessibility and comparability of data on chemicals in products across different databases and jurisdictions.

Future Research Directions and Emerging Areas in Laureth 2 Ethylhexanoate Chemistry

The ongoing evolution of industrial and consumer product chemistry necessitates continuous innovation in the synthesis, characterization, and application of specialty chemicals like Laureth-2 Ethylhexanoate. As industries move towards greater sustainability and efficiency, future research is poised to unlock new potentials for this versatile ester. The following sections outline key areas of prospective research that could shape the future of this compound and similar compounds.

Q & A

Q. What ethical frameworks apply to in vivo studies involving this compound?

- Methodological Answer : Adhere to OECD Test Guidelines (e.g., TG 402, 403) for acute dermal toxicity and OECD Principles of Good Laboratory Practice (GLP). Obtain institutional animal care committee (IACUC) approval, prioritizing alternatives like reconstructed human epidermis (RhE) models under REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.